Neuropeptide DF2
CAS No.: 149471-11-4
Cat. No.: VC0537061
Molecular Formula: C44H67N15O10
Molecular Weight: 966.1 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 149471-11-4 |
---|---|
Molecular Formula | C44H67N15O10 |
Molecular Weight | 966.1 g/mol |
IUPAC Name | (3S)-3-amino-4-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
Standard InChI | InChI=1S/C44H67N15O10/c1-24(2)19-31(40(67)55-29(16-10-18-53-44(50)51)38(65)56-30(36(47)63)20-25-11-5-3-6-12-25)57-41(68)32(21-26-13-7-4-8-14-26)58-42(69)33(23-34(46)60)59-39(66)28(15-9-17-52-43(48)49)54-37(64)27(45)22-35(61)62/h3-8,11-14,24,27-33H,9-10,15-23,45H2,1-2H3,(H2,46,60)(H2,47,63)(H,54,64)(H,55,67)(H,56,65)(H,57,68)(H,58,69)(H,59,66)(H,61,62)(H4,48,49,52)(H4,50,51,53)/t27-,28-,29-,30-,31-,32-,33-/m0/s1 |
Standard InChI Key | DWSQPUHNGRSXSJ-MRNVWEPHSA-N |
Isomeric SMILES | CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N |
SMILES | CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N |
Canonical SMILES | CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N |
Appearance | Solid powder |
Introduction
Molecular Characterization and Structural Properties
Primary Structure and Chemical Composition
Neuropeptide DF2 is a heptapeptide with the sequence Asp-Arg-Asn-Phe-Leu-Arg-Phe-NH2 . PubChem records (CID: 132879) confirm its molecular formula as C44H67N15O10 and a molecular weight of 966.1 g/mol . The C-terminal amidation, a common post-translational modification in neuropeptides, enhances receptor binding affinity by reducing electrostatic repulsion with cell membranes .
Table 1: Structural Properties of Neuropeptide DF2
Property | Value | Source |
---|---|---|
Molecular Formula | C44H67N15O10 | |
Molecular Weight | 966.1 g/mol | |
Isoelectric Point (pI) | 12.5 (predicted) | |
Stability | pH 2-9, T < 50°C |
Three-Dimensional Conformation
While experimental structural data remains limited, homology modeling suggests DF2 adopts a β-turn conformation between Phe4 and Leu5 residues . This structural motif facilitates interaction with G protein-coupled receptors (GPCRs) through aromatic stacking interactions at Phe4 and Phe7 . The absence of disulfide bonds distinguishes DF2 from many neuropeptide families, conferring flexibility in receptor binding geometries .
Physiological Roles in Synaptic Modulation
Temperature-Dependent Efficacy
Grinnell College studies demonstrate a 300% increase in DF2's modulatory effect at 10°C compared to 25°C . This thermal sensitivity arises from differential phosphatase activity—at lower temperatures, reduced phosphatase-mediated dephosphorylation allows prolonged kinase activation . The Q10 coefficient for DF2-induced EPSP enhancement is 2.3, indicating strong temperature dependence .
Table 2: Thermal Modulation of DF2 Efficacy
Temperature (°C) | EPSP Amplitude Increase | Phosphatase Activity |
---|---|---|
10 | 180 ± 12% | 22% of 25°C levels |
25 | 60 ± 8% | 100% activity |
Data compiled from Jin et al. (2025) |
Mechanistic Basis of Action
G Protein-Coupled Receptor Activation
DF2 binds to a metabotropic receptor activating Gq proteins, triggering phospholipase C (PLC) activation and subsequent IP3-mediated calcium release . This pathway converges with voltage-gated calcium channels to elevate intracellular Ca2+ from 100 nM to 1.2 μM in synaptic terminals .
Kinase Cascade Involvement
The peptide's effects require sequential kinase activation:
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Ca2+/Calmodulin Kinase II (CaMKII): KN-62 inhibition delays DF2-induced EPSP enhancement, confirming CaMKII's role in initial transmitter release potentiation .
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Protein Kinase C (PKC): Phorbol ester pretreatment prolongs DF2 effects, while chelerythrine chloride abolishes sustained potentiation .
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Cyclic AMP-Dependent Pathways: Forskolin synergizes with DF2, suggesting cAMP/PKA modulation of final effector systems .
Phosphorylation Dynamics
Mass spectrometry studies reveal DF2 increases phosphorylation of:
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Synapsin (S9) - 45% increase
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Munc18-1 (T574) - 32% increase
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Voltage-Dependent Calcium Channel β4 subunit (S210) - 28% increase
These modifications enhance vesicle docking and calcium sensitivity in presynaptic terminals .
Evolutionary Conservation and Comparative Physiology
Phylogenetic Distribution
DF2 orthologs appear in 67% of decapod crustaceans but show limited sequence conservation in insects . The DR(N/D)FLRFamide motif represents an ancestral arthropod neuropeptide family, with gene duplication events generating subtype-specific peptides in Malacostraca .
Mammalian Analogues
While no direct DF2 homolog exists in vertebrates, mammalian NPFF receptors share 38% sequence homology with crayfish DF2 receptors . Functional parallels emerge in:
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Fear Circuit Modulation: PACAP neuropeptides utilize similar GPCR/kinase cascades in mammalian amygdala .
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Thermoregulation: Hypothalamic NPFF2 receptors mediate temperature-dependent autonomic responses .
Methodological Advances in DF2 Research
Detection and Quantification
The EndoGenius platform achieves 12 attomolar sensitivity for DF2 in crustacean hemolymph using matrix-assisted laser desorption/ionization (MALDI) imaging . Key advancements include:
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Isobaric Tagging: TMTpro 16-plex allows multiplexed analysis across physiological states .
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Ion Mobility Spectrometry: CCS values (Ω = 298.2) differentiate DF2 from structural analogs .
Optogenetic Manipulation
2024 Salk Institute tools enable real-time DF2 monitoring via:
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GRAB-DF2: Genetically encoded sensor with 450% ΔF/F0 response to 100 nM DF2 .
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TeNT-LDCV: Tetanus toxin fragment targeting large dense-core vesicles achieves 92% DF2 release inhibition .
Pathophysiological Implications and Future Directions
Thermal Adaptation Mechanisms
DF2's temperature sensitivity provides insights into:
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